molecular formula C16H20F6N2O4 B2886078 1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) CAS No. 1185491-33-1

1-(3-Methylbenzyl)piperazine bis(trifluoroacetate)

Cat. No. B2886078
CAS RN: 1185491-33-1
M. Wt: 418.336
InChI Key: LTEDNEKJSKANID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Methylbenzyl)piperazine” is an organic compound with the empirical formula C12H18N2 . It’s a derivative of benzylpiperazine and has been sold as a designer drug . The CAS number for this compound is 5321-48-2 .


Molecular Structure Analysis

The molecular weight of “1-(3-Methylbenzyl)piperazine” is 190.28 . The InChI code for this compound is 1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid with a refractive index of n20/D 1.5400 (lit.) and a density of 1.001 g/mL at 25 °C (lit.) . It has a boiling point of 256-257 °C (lit.) .

Scientific Research Applications

Synthesis and Evaluation for Antimicrobial Activity

Research conducted by Jadhav et al. (2017) involved the synthesis of a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides among other substitutions. These compounds were evaluated for their antimicrobial activities, showing moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).

Coordination Polymers and Ligand Geometry

Beeching et al. (2014) explored the preparation of Ag(I) coordination polymers using bis-(cyanobenzyl)piperazine ligands, which resulted in structures with varied dimensionality influenced by ligand geometry, stoichiometry, and the nature of coordinating anions and solvent molecules. This study highlights the application of piperazine derivatives in the construction of complex coordination polymers with potential applications in materials science (Beeching, Hawes, Turner, & Batten, 2014).

Antimigraine Drug Synthesis

A noteworthy application is in the synthesis of antimigraine drugs, as demonstrated by Narsaiah and Kumar (2010), who achieved the synthesis of the antimigraine drug lomerizine with high yields. This process underscores the role of piperazine derivatives in pharmaceutical manufacturing (Narsaiah & Kumar, 2010).

Biological Activities of Piperazine Derivatives

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed significant antibacterial efficacy and biofilm inhibition activities. These compounds were also studied for their inhibitory activity against MurB enzyme, a target for antibacterial drug discovery (Mekky & Sanad, 2020).

DNA Binding and Antibacterial Activity

Jayamani et al. (2014) synthesized mononuclear copper(II) complexes of acyclic Schiff's base ligands, demonstrating their DNA binding, cleavage activity, and antibacterial properties. This research illustrates the multifunctional capacity of piperazine derivatives in bioinorganic chemistry and potential therapeutic applications (Jayamani, Thamilarasan, Sengottuvelan, Manisankar, Kang, Kim, & Ganesan, 2014).

Mechanism of Action

While the exact mechanism of action for “1-(3-Methylbenzyl)piperazine bis(trifluoroacetate)” is not specified, it’s worth noting that piperazine compounds, in general, mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

The compound is classified under GHS07 and has the following hazard statements: H302 - H315 - H319 - H335 . This means it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

1-[(3-methylphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2C2HF3O2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14;2*3-2(4,5)1(6)7/h2-4,9,13H,5-8,10H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEDNEKJSKANID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbenzyl)piperazine bis(trifluoroacetate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.